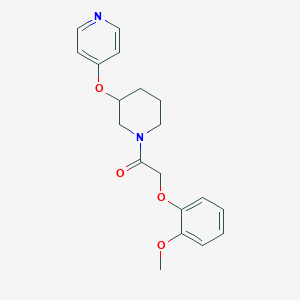![molecular formula C25H27N3O4S B2934349 3-[[4-(环庚基氨基甲酰)苯基]甲基]-4-氧代-2-硫代亚甲基-1H-喹唑啉-7-甲酸甲酯 CAS No. 422283-71-4](/img/structure/B2934349.png)
3-[[4-(环庚基氨基甲酰)苯基]甲基]-4-氧代-2-硫代亚甲基-1H-喹唑啉-7-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Drug Discovery and Development
The presence of a methyl group in this compound can significantly influence its pharmacodynamic and pharmacokinetic properties. This is often referred to as the “magic methyl” effect, where such modifications can lead to profound changes in biological activity, potentially making the compound a candidate for drug development .
Structure-Activity Relationship (SAR) Studies
The compound’s structure, particularly the quinazoline core, is of interest in SAR studies. Modifications like methylation can impact the potency of the molecule, providing insights into the design of more effective drugs .
Cancer Research
Compounds with similar structures have been evaluated for cytotoxic activity against various cancer cell lines. This compound could be studied for its effects on human liver, breast, and colon cancer cells, contributing to the development of new cancer therapies .
Molecular Recognition Studies
The cycloheptylcarbamoyl and sulfanylidene groups in the compound may participate in specific molecular interactions. These can be studied for their role in molecular recognition processes, which are crucial in the design of selective drugs .
Physicochemical Property Modulation
The compound’s physicochemical properties, such as LogP and aqueous solubility, can be modulated by the presence of the methyl group. This has implications for the compound’s absorption, distribution, metabolism, and excretion (ADME) profile .
Conformational Analysis
The structural features of the compound, including the cycloheptyl and quinazoline groups, allow for conformational studies. These can provide valuable information on the molecule’s three-dimensional shape and its biological interactions .
Optimization of Bioactive Molecules
The compound can serve as a scaffold for the optimization of bioactive molecules. By studying the effects of different substitutions on the core structure, researchers can enhance the biological activity and selectivity of the molecule .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-(cycloheptylcarbamoyl)benzaldehyde", "methyl 2-amino-3-mercaptoquinazoline-4-carboxylate", "ethyl chloroformate", "triethylamine", "sodium bicarbonate", "methanol", "acetic acid", "sodium hydroxide", "sodium sulfate", "chloroform" ], "Reaction": [ "Step 1: Synthesis of 4-(cycloheptylcarbamoyl)benzaldehyde", "Step 2: Synthesis of methyl 2-amino-3-mercaptoquinazoline-4-carboxylate", "Step 3: Synthesis of methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-2-mercaptoquinazoline-4-carboxylate", "Step 4: Synthesis of methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate", "Step 1: Synthesis of 4-(cycloheptylcarbamoyl)benzaldehyde", "4-(cycloheptylcarbamoyl)benzaldehyde is synthesized by reacting cycloheptylcarbonyl chloride with 4-formylbenzoic acid in the presence of triethylamine and dichloromethane.", "Step 2: Synthesis of methyl 2-amino-3-mercaptoquinazoline-4-carboxylate", "Methyl 2-amino-3-mercaptoquinazoline-4-carboxylate is synthesized by reacting methyl 2-amino-3-nitrobenzoate with sodium sulfide in the presence of methanol and acetic acid.", "Step 3: Synthesis of methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-2-mercaptoquinazoline-4-carboxylate", "Methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-2-mercaptoquinazoline-4-carboxylate is synthesized by reacting 4-(cycloheptylcarbamoyl)benzaldehyde with methyl 2-amino-3-mercaptoquinazoline-4-carboxylate in the presence of sodium bicarbonate and methanol.", "Step 4: Synthesis of methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate", "Methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is synthesized by reacting methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-2-mercaptoquinazoline-4-carboxylate with ethyl chloroformate in the presence of triethylamine and sodium hydroxide, followed by treatment with sodium bicarbonate and chloroform." ] } | |
CAS 编号 |
422283-71-4 |
产品名称 |
methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
分子式 |
C25H27N3O4S |
分子量 |
465.57 |
IUPAC 名称 |
methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H27N3O4S/c1-32-24(31)18-12-13-20-21(14-18)27-25(33)28(23(20)30)15-16-8-10-17(11-9-16)22(29)26-19-6-4-2-3-5-7-19/h8-14,19H,2-7,15H2,1H3,(H,26,29)(H,27,33) |
InChI 键 |
YTEWOYCESUJYGC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NC4CCCCCC4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934270.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934271.png)
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934273.png)

![6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B2934276.png)
![1-Methyl-3-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2934279.png)

![6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934281.png)
![3-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B2934282.png)
![2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934284.png)
![1-benzyl-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2934287.png)
